1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea typically involves the reaction of ethylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base, which is then reacted with thiourea to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Wissenschaftliche Forschungsanwendungen
1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in biochemical assays to study enzyme activity or protein interactions.
Medicine: Research into its potential therapeutic applications, such as its use as an antimicrobial or anticancer agent, is ongoing.
Wirkmechanismus
The mechanism of action of 1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea can be compared with other similar compounds, such as:
- 1-(3-Chloro-4-fluorophenyl)thiourea
- 1-ethyl-3-(2-fluorophenyl)-2-thiourea
- 1-(3-fluorophenyl)-3-methyl-2-thiourea
- 1-(2,4-difluorophenyl)-3-ethyl-2-thiourea
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The presence of different substituents on the phenyl ring can significantly influence the compound’s properties and behavior in various chemical and biological systems.
Eigenschaften
Molekularformel |
C10H12FN3S |
---|---|
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C10H12FN3S/c1-2-12-10(15)14-13-7-8-3-5-9(11)6-4-8/h3-7H,2H2,1H3,(H2,12,14,15)/b13-7+ |
InChI-Schlüssel |
KUDXTOFHRPICRO-NTUHNPAUSA-N |
Isomerische SMILES |
CCNC(=S)N/N=C/C1=CC=C(C=C1)F |
Kanonische SMILES |
CCNC(=S)NN=CC1=CC=C(C=C1)F |
Löslichkeit |
15.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.